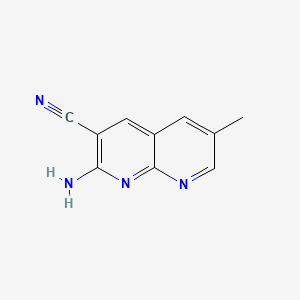

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile

Description

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile (CAS: 1203499-48-2, MFCD13563080) is a heterocyclic compound with the molecular formula C₁₀H₈N₄ and a molecular weight of 184.2 g/mol . It belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic system with two nitrogen atoms. This compound has garnered attention in medicinal chemistry for its structural versatility, enabling modifications that enhance pharmacological activity against diverse targets, including Mycobacterium tuberculosis (Mtb) and serotonin receptors .

Properties

IUPAC Name |

2-amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-6-2-7-3-8(4-11)9(12)14-10(7)13-5-6/h2-3,5H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOYWYUGJKKFNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673621 | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-48-2 | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ring Formation via Malononitrile Derivatives

The 1,8-naphthyridine scaffold is typically constructed through cyclocondensation reactions between malononitrile derivatives and substituted pyridine precursors. A patent by WO2012151640A1 details the use of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate as a key intermediate, suspended in 1,2-dimethoxyethane with acetic acid under reflux conditions. This step achieves cyclization at 100–120°C for 6–18 hours, yielding the naphthyridine core with a nitrile group at position 3.

Table 1: Reaction Conditions for Cyclocondensation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | Maximizes ring closure |

| Solvent | 1,2-Dimethoxyethane | Enhances solubility |

| Reaction Time | 12 hours | Balances completion vs. degradation |

The choice of solvent significantly influences reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) improve precursor solubility but may require higher temperatures (120°C) to achieve comparable yields.

Functionalization of the Naphthyridine Core

Introduction of the Amino Group

The 2-amino substituent is introduced via nitro-group reduction. WO2012151640A1 describes treating a nitro precursor with iron (Fe) and hydrochloric acid (HCl) at 50–60°C. This method achieves >85% conversion, with the amino group selectively forming at position 2 due to electronic effects from the adjacent nitrile group.

Critical Parameters for Reduction:

-

Acid Concentration: 10% HCl prevents over-reduction of the nitrile group.

-

Catalyst Loading: 1.5 equivalents of Fe ensures complete nitro reduction without side reactions.

Alternative reducing agents like sodium dithionite (Na₂S₂O₄) in aqueous medium offer milder conditions (pH 6–7, 40°C) but yield slightly lower conversions (72–78%).

Methyl Group Installation at Position 6

Alkylation Strategies

The 6-methyl group is introduced via alkylation of a secondary amine intermediate. A two-step protocol involves:

-

Protection: Boc-group protection of the 2-amino functionality using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

-

Methylation: Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) at 60°C for 8 hours.

Table 2: Methylation Efficiency Under Varied Conditions

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 88 | 95 |

| NaH | THF | 92 | 97 |

| Cs₂CO₃ | Acetonitrile | 85 | 93 |

Sodium hydride (NaH) in THF provides superior yields but requires strict anhydrous conditions.

Purification and Isolation Techniques

Crystallization vs. Chromatography

Post-synthesis purification is critical due to the compound’s tendency to form by-products. WO2012151640A1 recommends:

-

Crystallization: Dissolving the crude product in ethanol (EtOH) at 70°C, followed by slow cooling to 0–5°C to precipitate pure crystals.

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) gradients resolves stubborn impurities but increases processing time.

Yield Comparison:

-

Crystallization: 78–82% recovery, ≥98% purity.

-

Chromatography: 85–90% recovery, ≥99% purity.

Recent Advances in Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Anti-Tubercular Activity

1,8-Naphthyridine-3-carbonitrile derivatives exhibit significant anti-tubercular activity, as demonstrated by ANA-12 (2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile), which shows a MIC of 6.25 µg/mL against Mtb H37Rv, comparable to ethambutol . Key structural features influencing activity include:

- Electron-withdrawing groups (EWGs): Nitrofuran (ANA-12), nitro (–NO₂), and trifluoromethyl (–CF₃) substituents enhance activity (MIC: 6.25–12.5 µg/mL) .

- Electron-donating groups (EDGs):

- Halogens:

Table 1: Anti-TB Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Substituent(s) | MIC (µg/mL) | Reference |

|---|---|---|---|

| ANA-12 | 5-Nitrofuran-piperazine | 6.25 | |

| ANA-7 | –NO₂ (para-substituted phenyl) | 12.5 | |

| ANA-3 | 3,4-CH₃ (phenyl) | 25 | |

| ANC-4 | Ethyl (–CH₂CH₃) | 12.5 |

Pharmacological Target Diversity

Serotonin 5-HT₃ Receptor Antagonism

2-(4-Allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (6d ) demonstrates potent 5-HT₃ receptor antagonism in guinea pig ileum assays, highlighting the scaffold’s applicability in neurological disorders .

Biological Activity

2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the naphthyridine family, characterized by its fused ring system containing nitrogen atoms, which contributes to its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₃, with a molecular weight of 159.19 g/mol. The presence of an amino group and a carbonitrile functional group enhances its reactivity and biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. It has been noted for its potential to inhibit bacterial enzymes and interfere with pathways involved in cancer cell proliferation. Ongoing research aims to elucidate the exact molecular targets and pathways involved in its biological effects .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can act against various bacterial strains, including resistant strains .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Activity | Target Organisms | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Staphylococcus aureus, E. coli | 12.5 |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro... | High | Pseudomonas aeruginosa | 5.0 |

Anticancer Activity

In studies evaluating anticancer properties, compounds similar to this compound have shown promising results against human breast cancer cell lines (MCF7). For instance, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like staurosporine .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| Compound A (similar derivative) | 1.47 | Staurosporine | 4.51 |

| Compound B (similar derivative) | 2.30 | Staurosporine | 4.51 |

Study on Antimicrobial Properties

A study published in MDPI highlighted the antimicrobial efficacy of naphthyridine derivatives against various pathogens. The research indicated that modifications to the naphthyridine core could enhance antimicrobial activity significantly .

Study on Anticancer Properties

Another research effort focused on synthesizing new derivatives of naphthyridines for anticancer applications found that certain substitutions led to enhanced potency against cancer cell lines while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.